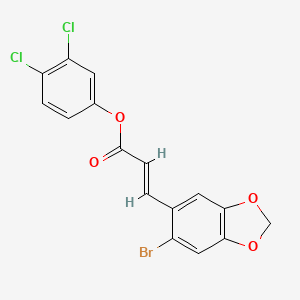

3,4-dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate

Description

This compound is a propenoate ester featuring a 6-bromo-substituted 1,3-benzodioxolyl group and a 3,4-dichlorophenyl moiety. The benzodioxol ring system is known for its electron-rich aromaticity, while the bromine and chlorine substituents contribute to steric and electronic modulation.

Properties

IUPAC Name |

(3,4-dichlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrCl2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-10-2-3-12(18)13(19)6-10/h1-7H,8H2/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQMSBYCGORMLY-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrCl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a dichlorophenyl group and a bromo-benzodioxole moiety, which may confer specific interactions with biological targets.

Research indicates that this compound may interact with various biological targets, including enzymes involved in inflammatory pathways and receptors implicated in cancer progression. The presence of the brominated benzodioxole moiety suggests potential interactions with proteins that modulate cell signaling and proliferation.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can exhibit anticancer properties. For instance, the compound's ability to inhibit specific enzymes involved in tumor growth has been suggested based on its structural analogs. Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Anti-inflammatory Properties

The compound's interaction with inflammatory pathways may position it as a candidate for anti-inflammatory therapies. Similar compounds have demonstrated the ability to modulate cytokine release and inhibit the activity of pro-inflammatory enzymes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1,3-benzodioxole | Bromo-substituted benzodioxole | Lacks the dichlorophenyl group |

| 4-Chloro-cinnamic acid | Cinnamate structure | No bromo substituent; simpler structure |

| Methyl 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | Similar propenoate structure | Methyl instead of dichlorophenyl group |

The combination of both dichloro and bromo substituents in this compound may provide unique biological activities not present in other compounds listed.

Comparison with Similar Compounds

Research Findings and Hypothetical Insights

- Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing properties compared to fluorine or single-chlorine analogs, influencing reactivity in nucleophilic environments .

- Biological Activity: The 1,3-benzodioxol system is associated with metabolic stability, while bromine may improve binding to hydrophobic pockets in proteins. However, the propenoate ester’s hydrolytic susceptibility could limit bioavailability compared to ureas .

- Synthetic Challenges : Bromination of benzodioxol derivatives (as in the target compound) may require controlled conditions to avoid ring-opening side reactions, as seen in related chalcone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.